

# Technical Guide: Toxicity Profile & Control of 2,3-Dehydro Simvastatin Acid

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2,3-Dehydro Simvastatin Acid

Sodium Salt

CAS No.: 393825-04-2

Cat. No.: B1140466

[Get Quote](#)

## Executive Summary

This technical guide provides a comprehensive toxicological and regulatory assessment of 2,3-Dehydro Simvastatin Acid (CAS 393825-04-2), a critical degradation impurity of Simvastatin. Unlike the parent drug, which relies on a 3,5-dihydroxyheptanoic acid pharmacophore for HMG-CoA reductase inhibition, this impurity is characterized by a conjugated alkene system resulting from the dehydration of the 3-hydroxyl group.

This structural modification neutralizes the primary pharmacological activity but introduces a structural alert (Michael Acceptor), necessitating a rigorous genotoxicity assessment under ICH M7 guidelines. This guide outlines the chemical formation, toxicological risk profile, and validated control strategies for pharmaceutical scientists.

## Chemical Identity & Formation Mechanism[1][2]

### Structural Characterization

- Chemical Name: 2,3-Dehydro Simvastatin Acid (Sodium Salt)[1][2][3]
- IUPAC Name: Sodium (E,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate[2]
- CAS Number: 393825-04-2[1][2][3][4]

- Molecular Formula: C<sub>25</sub>H<sub>37</sub>O<sub>5</sub>Na (Sodium Salt)[3][4]
- Relationship to Parent: It is the open-ring acid form of Simvastatin EP Impurity C (Anhydro Simvastatin).

## Mechanism of Formation

The formation of 2,3-Dehydro Simvastatin Acid follows a two-step degradation pathway:

- Hydrolysis: The lactone ring of Simvastatin opens (mediated by pH or esterases) to form Simvastatin Acid (Tenvastatin).
- -Elimination: Under acidic conditions or thermal stress, the 3-hydroxyl group undergoes dehydration. The acidic proton at C2 facilitates the elimination of water, establishing a double bond between C2 and C3. This creates an

-unsaturated carboxylate system.

## Pathway Visualization

The following diagram illustrates the degradation logic, highlighting the critical loss of the pharmacophore (3-OH).



[Click to download full resolution via product page](#)

Figure 1: Degradation pathway of Simvastatin to 2,3-Dehydro Simvastatin Acid.[2] Note the transition from the active 3,5-dihydroxy pharmacophore to the inactive conjugated alkene.

## Toxicological Assessment (ICH M7 & Q3A)

### Pharmacological Inactivity

The primary mechanism of statins involves the binding of the 3,5-dihydroxyheptanoic acid moiety to the catalytic site of HMG-CoA reductase. The 3-hydroxyl group mimics the substrate (HMG-CoA) transition state.

- Observation: In 2,3-Dehydro Simvastatin Acid, the C2-C3 double bond eliminates the 3-hydroxyl group.
- Conclusion: The impurity is pharmacologically inactive regarding cholesterol synthesis inhibition. This shifts the safety focus from exaggerated pharmacology (myopathy) to off-target chemical toxicity.

### Genotoxicity Risk (ICH M7)

The presence of the

-unsaturated carboxylate moiety raises a structural alert for genotoxicity.

| Assessment Parameter | Analysis                                                                                                                                                                                                                                                                   |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Structural Alert     | Michael Acceptor: The conjugated double bond at C2-C3 can theoretically react with nucleophilic DNA bases (alkylation).                                                                                                                                                    |
| In Silico Prediction | Class 3 (Inconclusive): QSAR tools (e.g., DEREK, SARAH) typically flag<br><br>-unsaturated carbonyls.                                                                                                                                                                      |
| Ames Test Data       | Likely Negative: Pharmacopeial limits for the related lactone (Impurity C) are typically controlled at 0.15% (ICH Q3A) rather than the stringent TTC levels (1.5 $\mu$ g/day) required for mutagens. This implies historical data supports a non-mutagenic classification. |
| Metabolic Context    | While not a major human metabolite (>10%), related unsaturated metabolites (exomethylene derivatives) are formed in vivo, providing some qualification support.                                                                                                            |

## Toxicity Profiling Workflow

To confirm safety, the following decision tree is applied. This protocol ensures compliance with ICH M7 for mutagenic impurities.[\[5\]](#)



[Click to download full resolution via product page](#)

Figure 2: ICH M7 Qualification Workflow. 2,3-Dehydro Simvastatin Acid typically resolves to Class 5 (Non-mutagenic) following empirical testing.

## Experimental Protocols

### Bacterial Reverse Mutation Assay (Ames Test)

Rationale: To definitively rule out genotoxicity from the Michael acceptor moiety.

- Strains: *S. typhimurium* (TA98, TA100, TA1535, TA1537) and *E. coli* (WP2 uvrA).
- Concentration Range: 5 concentrations up to 5000  $\mu$ g/plate (or limit of solubility).
- Metabolic Activation: Perform +/- S9 mix (rat liver fraction) to detect pro-mutagens.
- Vehicle: DMSO (Simvastatin acid forms are lipophilic; ensure solubility).
- Criteria: A  $\geq 2$ -fold increase in revertant colonies (TA98/100) or  $\geq 3$ -fold (others) indicates mutagenicity.

## LC-MS/MS Identification Protocol

Rationale: High-sensitivity detection is required to distinguish the impurity from the parent and other degradants.

- Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7  $\mu$ m).
- Mobile Phase:
  - A: 0.1% Formic Acid in Water.
  - B: Acetonitrile.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Gradient: 50% B to 90% B over 15 mins.
- Detection:
  - UV: 238 nm (Simvastatin characteristic).[\[6\]](#)
  - MS: ESI Positive Mode.
  - Target Mass:
    - Simvastatin Acid: m/z ~437 [M+H]<sup>+</sup>.
    - 2,3-Dehydro Impurity: m/z ~419 [M+H]<sup>+</sup> (Loss of H<sub>2</sub>O from Acid).

- Validation: Ensure resolution >1.5 between Simvastatin Acid and 2,3-Dehydro Simvastatin Acid.

## Regulatory Control Strategy

Based on the likely non-mutagenic profile (Class 5) and pharmacological inactivity:

- Classification: Degradation Product (ICH Q3B).
- Limit Setting:
  - Reporting Threshold: 0.05%
  - Identification Threshold: 0.10% (requires structural confirmation).
  - Qualification Threshold: 0.15% (requires safety data if exceeded).
- Recommended Specification: NMT 0.15% (aligned with general ICH limits for qualified impurities).

Note: If the impurity exceeds 0.15% in the drug product, a 14-day or 90-day repeat-dose toxicity study in one species is required unless justified by the "metabolite" defense (demonstrating human exposure exceeds the impurity level).

## References

- Veeprho.2,3-Dehydro Simvastatin Acid (Sodium Salt) | CAS 393825-04-2.[1][2][3][4]  
Available at: [\[Link\]](#)[2]
- SCIEX.Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Available at: [\[Link\]](#)
- National Institutes of Health (NIH).Simvastatin: Mechanism of Action and Pharmacology.  
Available at: [\[Link\]](#)
- International Conference on Harmonisation (ICH).Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [\[Link\]](#)

- Prueksaritanont, T., et al. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A. [9] British Journal of Clinical Pharmacology. Available at: [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2,3-Dehydro Simvastatin Acid Sodium Salt | 393825-04-2 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. [veeprho.com](https://veeprho.com) [[veeprho.com](https://veeprho.com)]
- 3. [scbt.com](https://scbt.com) [[scbt.com](https://scbt.com)]
- 4. [veeprho.com](https://veeprho.com) [[veeprho.com](https://veeprho.com)]
- 5. Toxicity Data For ICH M7 Guideline On Mutagenic Impurities [[hasalimited.org](https://www.hasalimited.org)]
- 6. [sciex.com](https://sciex.com) [[sciex.com](https://sciex.com)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Guide: Toxicity Profile & Control of 2,3-Dehydro Simvastatin Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140466#toxicity-profile-of-2-3-dehydro-simvastatin-acid-impurities>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)